molecular formula C11H11N3O5 B2412163 [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate CAS No. 1209722-71-3

[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate

Cat. No.: B2412163
CAS No.: 1209722-71-3
M. Wt: 265.225
InChI Key: HQLMHJUPFRSIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate is a chemical compound with the molecular formula C9H9N3O.C2H2O4. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields the oxadiazole ring structure, which is then further reacted with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the amine or phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate is unique due to its specific substitution pattern and the presence of the oxalate salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

oxalic acid;(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.C2H2O4/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5H,6,10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLMHJUPFRSIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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